1,3-Pentanediol

Übersicht

Beschreibung

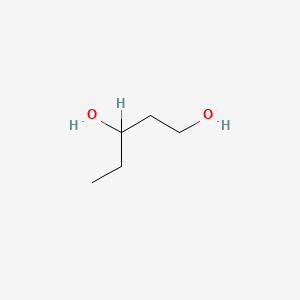

1,3-Pentanediol is an organic compound with the molecular formula C5H12O2. It is a colorless, viscous liquid that is used in various industrial applications. The compound is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms in the molecule. This compound is known for its use as a building block in the synthesis of polymers, plasticizers, and other chemical intermediates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Pentanediol can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid or its derivatives. This process typically requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of glutaric acid. This method is favored due to its efficiency and the availability of glutaric acid as a starting material. The process involves the use of a metal catalyst, such as palladium on carbon, and is conducted at elevated temperatures and pressures to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Pentanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or other reduced products.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce this compound. These reactions are usually performed in anhydrous solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alcohols

Substitution: Halides, esters

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

1,3-Pentanediol (C5H12O2) is a colorless liquid known for its solubility in water and organic solvents. Its structure allows it to participate in hydrogen bonding, which is significant for its biological interactions. The compound interacts with various enzymes and proteins, influencing metabolic pathways and cellular functions.

Key Biochemical Characteristics:

- Molecular Formula: C5H12O2

- Physical State: Colorless liquid

- Solubility: Soluble in water and organic solvents

Scientific Research Applications

This compound has been investigated for numerous applications in scientific research:

Chemistry

- Monomer for Polymers: It serves as a monomer in the synthesis of polyesters and polyurethanes, contributing to the production of flexible and durable materials.

- Chemical Reactions: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation: Hydroxyl groups can be oxidized to form ketones or carboxylic acids.

- Reduction: It can be reduced to form alkanes or other alcohols.

Biology

- Cryoprotectant: Utilized for preserving biological samples at low temperatures due to its ability to protect cells from damage during freezing.

- Antimicrobial Properties: Recent studies have demonstrated its effectiveness against various pathogens, indicating potential use as an antimicrobial agent.

Table 1: Antimicrobial Efficacy of this compound

| Microbial Species | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5% | 15 |

| Escherichia coli | 0.5% | 17 |

| Pseudomonas aeruginosa | 0.75% | 12 |

| Salmonella enterica | 0.5% | 14 |

| Listeria monocytogenes | 0.5% | 16 |

The antimicrobial mechanism involves disruption of microbial cell membranes and interference with metabolic processes .

Medicine

- Drug Delivery Systems: Research is ongoing into its biocompatibility and ability to form stable complexes with pharmaceutical agents, making it a candidate for drug delivery applications.

Industrial Applications

This compound is widely used in various industries:

Plastics Industry

- Plasticizers: It is used to enhance the flexibility and durability of plastics.

Coatings and Paints

- Coalescing Agent: Acts as a solvent that improves film formation and adhesion in water-based coatings.

Personal Care Products

- Humectant: Used in lotions and creams for moisturizing properties.

Wirkmechanismus

The mechanism of action of 1,3-Pentanediol involves its interaction with various molecular targets and pathways:

Hydroxyl Groups: The hydroxyl groups in this compound can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.

Molecular Targets: In biological systems, this compound can interact with proteins and enzymes, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

1,3-Pentanediol can be compared with other similar diols, such as 1,5-Pentanediol and 1,3-Propanediol:

1,5-Pentanediol: This compound has a similar structure but with the hydroxyl groups located at the first and fifth carbon atoms.

1,3-Propanediol: This diol has a shorter carbon chain and is used in the production of polytrimethylene terephthalate (PTT) and as a solvent in various applications.

Uniqueness

This compound is unique due to its specific carbon chain length and the position of its hydroxyl groups. This structure provides distinct physical and chemical properties, making it suitable for specific applications in polymer synthesis and as a cryoprotectant .

List of Similar Compounds

- 1,5-Pentanediol

- 1,3-Propanediol

- 1,2-Pentanediol

- 1,4-Butanediol

Biologische Aktivität

1,3-Pentanediol is a diol compound with the chemical formula C5H12O2. It is primarily recognized for its applications in various industrial sectors, including cosmetics, pharmaceuticals, and as a plasticizer. Recent studies have begun to elucidate its biological activity, particularly its antimicrobial properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound is a colorless liquid with a mild odor. It is soluble in water and organic solvents, making it versatile for various formulations. Its structure allows for hydrogen bonding, which contributes to its biological interactions.

Antimicrobial Activity

Recent research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by researchers at the University of São Paulo investigated the inhibitory effects of this compound on six microbial species. The results indicated that it effectively inhibited microbial growth in liquid media, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound

| Microbial Species | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5% | 15 |

| Escherichia coli | 0.5% | 17 |

| Pseudomonas aeruginosa | 0.75% | 12 |

| Salmonella enterica | 0.5% | 14 |

| Listeria monocytogenes | 0.5% | 16 |

The antimicrobial mechanism of this compound appears to involve disruption of microbial cell membranes and interference with metabolic processes. The compound's ability to penetrate lipid membranes likely contributes to its efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 1: Application in Food Preservation

A study explored the use of this compound as a preservative in food products. The results showed that incorporating this compound significantly reduced microbial contamination in packaged foods without adversely affecting sensory qualities . This finding suggests its potential utility in extending shelf life while maintaining food safety.

Case Study 2: Cosmetic Formulations

Another investigation assessed the incorporation of this compound in cosmetic formulations for its antimicrobial properties. The study found that formulations containing this compound exhibited lower microbial counts compared to control samples over a specified period . This supports its use as a preservative in personal care products.

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider its safety profile. Toxicological studies indicate that it has low acute toxicity and does not exhibit significant adverse effects at typical exposure levels . However, further research is necessary to fully understand its long-term effects and potential interactions with other compounds.

Eigenschaften

IUPAC Name |

pentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOPINZRYMFPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953678 | |

| Record name | Pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-67-2 | |

| Record name | 1,3-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAJ73A2WR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Pentanediol?

A1: this compound has the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol.

Q2: What spectroscopic techniques are used to characterize 2,2,4-trimethyl-1,3-pentanediol diisobutyrate?

A: Researchers often utilize 1H-1D, 13C-1D NMR, and HMBC spectroscopic techniques to identify and characterize 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. These techniques help determine the compound's structure and purity. []

Q3: Are there alternative film-forming agents to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) in indoor paints?

A: Yes, the industry is shifting from high-VOC solvents like TMPD-MIB to semi-VOC alternatives like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate to reduce VOC emissions in indoor environments. []

Q4: How is 2,2,4-trimethyl-1,3-pentanediol synthesized from isobutyraldehyde?

A: 2,2,4-trimethyl-1,3-pentanediol can be synthesized from isobutyraldehyde through a one-step process involving aldol condensation and a Cannizzaro reaction. This reaction typically employs an aqueous solution of an alkali metal hydroxide or an alkali metal carbonate as a catalyst. []

Q5: What are the advantages of using a solid sodium hydroxide catalyst in the trimerization of aldehydes with one α-hydrogen?

A: Utilizing solid sodium hydroxide as a catalyst in the trimerization of aldehydes like isobutyraldehyde offers several advantages, including high yields of 1,3-diol monoesters (above 85% in some cases), ease of separation from the reaction mixture, and potential for catalyst reusability. []

Q6: Can other aldehydes besides isobutyraldehyde undergo trimerization using solid sodium hydroxide as a catalyst?

A: Yes, the trimerization reaction catalyzed by solid sodium hydroxide is applicable to other aldehydes possessing one α-hydrogen atom. This reaction pathway provides moderate yields of 1,3-diol monoesters, ranging from 50% to 70%. []

Q7: How do water molecules influence the extraction of boric acid using 2,2,4-trimethyl-1,3-pentanediol as an extractant?

A: Density functional theory calculations indicate that water molecules play a crucial role in facilitating boric acid extraction with 2,2,4-trimethyl-1,3-pentanediol. They achieve this by participating in the formation of a stable intermediate complex, [BOH-HOH-HOC], which effectively lowers the activation energy barrier for the esterification reaction, ultimately enhancing boric acid extraction. [, ]

Q8: How does the structure of this compound derivatives affect their activity as plasticizers?

A: The structure of this compound derivatives, particularly the type and size of the ester groups, influences their compatibility with polymers like PVC, affecting their plasticizing efficiency. Bulkier ester groups generally enhance plasticizing effectiveness but might also impact migration and volatility. []

Q9: What analytical techniques are commonly used to determine the concentration of 2-ethyl-1-hexanol, Texanol, and TXIB in indoor air?

A: Researchers often employ solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) to accurately quantify these compounds in indoor air samples. []

Q10: What are the environmental concerns associated with 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) emissions from latex paints?

A: TMPD-MIB released from latex paints contributes to indoor air pollution and eventually ends up in the environment. Its fate and potential long-term ecological impacts require further investigation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.